molecular formula C24H21NO4S B392838 9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide

9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B392838
M. Wt: 419.5g/mol
InChI Key: NKLUETGFUZBUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that belongs to the class of anthracenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to an anthracene core, which is further substituted with a phenylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the anthracene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenylbutyl Group: The phenylbutyl group is attached via a nucleophilic substitution reaction, where the anthracene sulfonamide is reacted with a phenylbutyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, or reduce the anthracene core to dihydroanthracene derivatives.

    Substitution: The phenylbutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroanthracene derivatives and amines.

    Substitution: Various substituted anthracenesulfonamides.

Scientific Research Applications

9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with biological macromolecules:

    Molecular Targets: The compound targets DNA and certain enzymes, leading to inhibition of their function.

    Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA replication.

Comparison with Similar Compounds

Similar Compounds

    9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide: Lacks the phenylbutyl group, leading to different biological activity.

    N-(4-phenylbutyl)-9,10-dihydro-2-anthracenesulfonamide: Lacks the dioxo groups, affecting its electronic properties.

Uniqueness

9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide is unique due to the combination of the anthracene core, sulfonamide group, and phenylbutyl substitution, which confer distinct electronic and biological properties.

Properties

Molecular Formula

C24H21NO4S

Molecular Weight

419.5g/mol

IUPAC Name

9,10-dioxo-N-(4-phenylbutyl)anthracene-2-sulfonamide

InChI

InChI=1S/C24H21NO4S/c26-23-19-11-4-5-12-20(19)24(27)22-16-18(13-14-21(22)23)30(28,29)25-15-7-6-10-17-8-2-1-3-9-17/h1-5,8-9,11-14,16,25H,6-7,10,15H2

InChI Key

NKLUETGFUZBUNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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